1-(Difluoromethoxy)-4-fluoro-2-iodobenzene 1-(Difluoromethoxy)-4-fluoro-2-iodobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16778168
InChI: InChI=1S/C7H4F3IO/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H
SMILES:
Molecular Formula: C7H4F3IO
Molecular Weight: 288.01 g/mol

1-(Difluoromethoxy)-4-fluoro-2-iodobenzene

CAS No.:

Cat. No.: VC16778168

Molecular Formula: C7H4F3IO

Molecular Weight: 288.01 g/mol

* For research use only. Not for human or veterinary use.

1-(Difluoromethoxy)-4-fluoro-2-iodobenzene -

Specification

Molecular Formula C7H4F3IO
Molecular Weight 288.01 g/mol
IUPAC Name 1-(difluoromethoxy)-4-fluoro-2-iodobenzene
Standard InChI InChI=1S/C7H4F3IO/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H
Standard InChI Key IIIJLTAGZDCDQI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)I)OC(F)F

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-(difluoromethoxy)-4-fluoro-2-iodobenzene, reflects its substitution pattern (Fig. 1). Key structural features include:

  • Difluoromethoxy group (-OCF₂H): A strongly electron-withdrawing moiety due to the electronegativity of fluorine and the inductive effects of the CF₂ group .

  • Fluorine at position 4: Enhances ring electron deficiency, directing electrophilic substitution to meta and para positions.

  • Iodine at position 2: A heavy halogen contributing to increased molecular polarizability and potential as a leaving group in cross-coupling reactions .

Table 1: Comparative Structural Data for Halogenated Benzene Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Substituents (Positions)
1-(Difluoromethoxy)-4-fluoro-2-iodobenzeneC₇H₄F₃IO288.01 -OCF₂H (1), -F (4), -I (2)
4-Bromo-1-(difluoromethoxy)-2-iodobenzeneC₇H₄BrF₂IO348.91 -OCF₂H (1), -Br (4), -I (2)
1-(Difluoromethoxy)-2-iodobenzeneC₇H₅F₂IO270.02 -OCF₂H (1), -I (2)

The iodine atom’s van der Waals radius (198 pm) introduces steric hindrance, potentially affecting reactivity in substitution reactions .

Electronic Properties

Density functional theory (DFT) calculations reveal:

  • The difluoromethoxy group induces a -I (inductive) effect, reducing electron density at the ortho and para positions by 12–15% compared to methoxy analogs .

  • The fluorine at position 4 further deactivates the ring, with a Hammett σₚ value of +0.15, directing incoming electrophiles to position 5 or 3 .

Synthesis and Functionalization

Difluoromethylation Strategies

The difluoromethoxy group is typically installed via:

  • Nucleophilic substitution: Reaction of 4-fluoro-2-iodophenol with chlorodifluoromethane (ClCF₂H) under basic conditions .

  • Transition metal catalysis: Palladium-mediated coupling of aryl halides with difluoromethyl reagents (e.g., TMSCF₂H) .

Table 2: Synthetic Routes to Difluoromethoxy-Substituted Arenes

MethodReagentsYield (%)LimitationsSource
Nucleophilic substitutionClCF₂H, K₂CO₃, DMF65–75Requires anhydrous conditions
Pd-catalyzed couplingTMSCF₂H, Pd(OAc)₂, Xantphos82Sensitive to steric hindrance

For 1-(difluoromethoxy)-4-fluoro-2-iodobenzene, the iodine atom’s lability necessitates mild conditions (T < 80°C) to prevent premature substitution .

Functional Group Transformations

  • Iodine displacement: Suzuki-Miyaura coupling replaces iodine with aryl/hetaryl groups using Pd(PPh₃)₄ and arylboronic acids (e.g., 78% yield for biphenyl derivative) .

  • Radical fluorination: UV irradiation with Selectfluor® introduces additional fluorine atoms at activated positions .

Physicochemical Properties

Thermodynamic Parameters

Experimental data from analogs suggest:

  • Boiling point: Estimated 210–230°C (extrapolated from ).

  • LogP: Calculated 3.2 ± 0.3 (High-performance liquid chromatography (HPLC) method) .

Table 3: Comparative Physicochemical Data

Property1-(Difluoromethoxy)-4-fluoro-2-iodobenzene1-(Difluoromethoxy)-2-iodobenzene 4-(Difluoromethoxy)toluene
Molecular weight (g/mol)288.01270.02158.15
Density (g/cm³)1.9 (est.)1.81.1
Water solubility (mg/L)<10<10120

Applications in Medicinal Chemistry

Role of CF₂X Moieties

The difluoromethoxy group enhances:

  • Metabolic stability: Resistance to cytochrome P450 oxidation (t₁/₂ increased 3-fold vs. OCH₃) .

  • Lipophilicity: LogD7.4 of 2.8 vs. 1.5 for methoxy analogs, improving blood-brain barrier penetration .

Case Studies

  • Kinase inhibitors: Analogous structures show IC₅₀ values <10 nM against Abl1 kinase due to halogen bonding with backbone carbonyls .

  • PET tracers: Iodine-124 labeled derivatives exhibit tumor uptake ratios of 4.7:1 in murine models (24 h post-injection) .

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